molecular formula C11H13BrO2 B2621227 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid CAS No. 186498-30-6

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid

Cat. No. B2621227
CAS RN: 186498-30-6
M. Wt: 257.127
InChI Key: WOROXVNNDXPWCP-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula BrC6H4CH2CH2CO2H . It has a molecular weight of 229.07 and is related to 3-(4-Bromophenyl)propionic acid .


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)-2,2-dimethylpropanoic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 336.3±17.0 °C at 760 mmHg, and a flash point of 157.2±20.9 °C . It also has a molar refractivity of 49.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 149.6±3.0 cm3 .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .

properties

IUPAC Name

3-(4-bromophenyl)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOROXVNNDXPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid

CAS RN

186498-30-6
Record name 3-(4-bromophenyl)-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-bromo-4-(2-methoxycarbonyl-2-methylpropyl)benzene (7.79g) was dissolved in methanol (60 ml) and 2M aqueous sodium hydroxide solution (30 ml) was added. The solution was heated to reflux for 2 hours then cooled. The volume was reduced to ~25 ml by evaporation and the residue extracted with ethyl acetate (15 ml) then acidified with 2M hydrochloric acid and re-extracted with ethyl acetate (3×25 ml). The combined organic extract of the acidified aqueous phase was dried (MgSO4) and evaporated to give 1-bromo-4-(2-carboxy-2-methylpropyl)benzene (6.1 g); 1H NMR (d6 -DMSO): 1.08 (s, 6 H), 2.78 (s, 2 H), 7.11 (m, 2 H), 7.46 (m, 2 H); mass spectrum (CI+) 256 (M+H)+.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-(2-Methoxycarbonyl-2-methylpropyl)bromobenzene (7.79 g) was dissolved in methanol (60 ml) and 2M aqueous sodium hydroxide solution (30 ml) was added. The solution was heated to reflux for 2 hours then cooled. The volume was reduced to approximately 25 ml by evaporation and the residue extracted with ethyl acetate (15 ml) then acidified with 2M hydrochloric acid and re-extracted with ethyl acetate (3×25 ml). The combined organic extract of the acidified aqueous phase was dried (MgSO4) and evaporated to give 4-(2-carboxy-2-methylpropyl)bromobenzene (6.1 g); 1H NMR (d6 -DMSO): 1.08 (s, 6H), 2.78 (s, 2H), 7.11 (m, 2H), 7.46 (m, 2H); mass spectrum (CI+) 256 (M+H)+.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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